molecular formula C20H15Cl2N3 B14998140 6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14998140
M. Wt: 368.3 g/mol
InChI Key: COZSUVVFGHIBRV-UHFFFAOYSA-N
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Description

6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Preparation Methods

The synthesis of 6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. Common methods include:

Chemical Reactions Analysis

6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions:

Scientific Research Applications

6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C20H15Cl2N3

Molecular Weight

368.3 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15Cl2N3/c1-13-2-9-17(10-3-13)23-20-19(14-4-6-15(21)7-5-14)24-18-11-8-16(22)12-25(18)20/h2-12,23H,1H3

InChI Key

COZSUVVFGHIBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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